Enhanced Thermal Stability of Peptide Hydrogels
Incorporation of fluorinated phenylalanine derivatives, such as the ortho-fluorophenyl moiety found in the target compound, into self-assembling peptides significantly enhances the thermal stability of the resulting hydrogels. In comparative studies of Fmoc-Phe-based hydrogelators, Fmoc-3-F-Phe-OH (a regioisomer) yielded hydrogels with a gel-sol transition temperature (Tgel) 8.5°C higher than its non-fluorinated Fmoc-Phe-OH counterpart (Tgel = 41.5°C vs. 33.0°C) under identical conditions . This class-level effect is attributed to the enhanced hydrophobic and electrostatic interactions provided by the fluorine atom, which is expected to be similarly, if not more pronounced, for the ortho-substituted derivative due to its unique conformational constraints.
| Evidence Dimension | Thermal stability (Gel-sol transition temperature, Tgel) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be >33.0°C |
| Comparator Or Baseline | Fmoc-3-F-Phe-OH (Tgel = 41.5°C) vs. Fmoc-Phe-OH (Tgel = 33.0°C) |
| Quantified Difference | +8.5°C for a fluorinated analog |
| Conditions | Peptide hydrogel formation assay; 0.5% w/v in PBS buffer, pH 7.4. |
Why This Matters
Higher thermal stability is a critical quality attribute for peptide-based biomaterials intended for use in physiological or elevated-temperature environments, ensuring structural integrity and consistent performance.
